Purfalcamine -

Purfalcamine

Catalog Number: EVT-281710
CAS Number:
Molecular Formula: C29H33FN8O
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Purfalcamine is a novel potent and specific inhibitor of Plaasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).
Classification
  • Chemical Class: Pyrimidine derivative
  • Target: Calcium-dependent protein kinase 1 (PfCDPK1)
  • Biological Role: Antiparasitic agent
Synthesis Analysis

The synthesis of purfalcamine involves several key steps that leverage existing chemical methodologies to create this bioactive compound. The primary synthesis pathway includes:

  1. Starting Materials: Utilizing commercially available precursors, typically involving substituted pyrimidines.
  2. Reactions: The synthesis often employs nucleophilic substitutions and cyclization reactions to construct the pyrimidine core.
  3. Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography.

Specific parameters, such as temperature, reaction time, and solvent choice, are crucial for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions to facilitate complete conversion of starting materials into the desired product.

Molecular Structure Analysis

Purfalcamine's molecular structure can be described as follows:

  • Molecular Formula: C₁₃H₁₅N₅O
  • Molecular Weight: Approximately 245.30 g/mol
  • Structural Features:
    • The compound features a pyrimidine ring system that is substituted at various positions, contributing to its biological activity.
    • Functional groups within the structure include amines and hydroxyls that are critical for interaction with the target enzyme.

The three-dimensional conformation of purfalcamine allows it to fit into the active site of PfCDPK1, facilitating its role as an inhibitor.

Chemical Reactions Analysis

Purfalcamine undergoes various chemical reactions primarily in its interactions with biological targets:

  1. Enzyme Inhibition: It acts by binding to PfCDPK1, inhibiting its kinase activity. This inhibition prevents the phosphorylation of substrates necessary for parasite development.
  2. Mechanistic Studies: Research has shown that purfalcamine significantly alters the ATPase activity of PfCDPK1, indicating that it competes effectively with ATP for binding.

Kinetic studies have established an IC50 value (the concentration required to inhibit 50% of enzyme activity) that demonstrates its potency against PfCDPK1.

Mechanism of Action

The mechanism by which purfalcamine exerts its inhibitory effects involves:

  • Competitive Inhibition: Purfalcamine competes with ATP for binding at the active site of PfCDPK1.
  • Impact on Parasite Development: By inhibiting PfCDPK1, purfalcamine disrupts critical signaling pathways necessary for Plasmodium falciparum maturation and egress from host red blood cells.

Studies have indicated that treatment with purfalcamine leads to an arrest in the development of mature schizonts, effectively halting the life cycle of the parasite at a critical stage.

Physical and Chemical Properties Analysis

Purfalcamine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but may have limited aqueous solubility.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point is typically determined through differential scanning calorimetry or similar techniques.

These properties are essential for determining formulation strategies in drug development.

Applications

Purfalcamine's primary application lies in its potential as an antimalarial agent:

  • Antiparasitic Activity: Its effectiveness against Plasmodium falciparum makes it a candidate for further development into a therapeutic agent.
  • Research Tool: Beyond therapeutic applications, purfalcamine serves as a valuable tool in biochemical research to study kinase functions and signaling pathways in malaria parasites.
  • Lead Compound for Drug Development: Given its potency and specificity, purfalcamine can be modified to enhance efficacy and reduce potential side effects in future drug candidates.
Molecular Mechanisms of Purfalcamine Action

Structural Basis of PfCDPK1 Inhibition by Purfalcamine

Purfalcamine (C₂₉H₃₃FN₈O; MW 528.62 g/mol) is a trisubstituted purine derivative featuring a 3-fluorophenyl group at C9 and a 4-aminocyclohexylamino moiety at C2. This scaffold enables high-affinity interaction with the ATP-binding pocket of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). The inhibitor’s selectivity is conferred by steric complementarity with PfCDPK1’s "gatekeeper" residue—threonine at position 145 (Thr145)—which is smaller than the bulky residues (e.g., methionine) in analogous human kinases. This structural distinction creates a hydrophobic pocket absent in mammalian kinases, allowing purfalcamine to bind with 23- to 36-fold selectivity over host cells [4] [7]. Mutagenesis studies substituting Thr145 with bulkier residues (e.g., glutamine) significantly reduce purfalcamine’s inhibitory efficacy, confirming the critical role of this residue in molecular recognition [4].

Table 1: Structural Determinants of Purfalcamine-PfCDPK1 Interaction

PfCDPK1 DomainResidueInteraction with PurfalcamineFunctional Consequence
ATP-binding siteThr145Hydrophobic accommodation of fluorophenyl groupGatekeeper for selective inhibition
N-lobeVal18Hydrogen bonding with purine coreStabilizes inhibitor positioning
Catalytic cleftLys72Ionic interaction with carbonyl groupFacilitates competitive ATP displacement

Calcium-Dependent Regulatory Domains and Allosteric Modulation

PfCDPK1 contains a C-terminal calmodulin-like domain (CamLD) with EF-hand motifs and a junction domain (JD) linking it to the kinase domain. Under basal calcium conditions, the CamLD autoinhibits the catalytic site. Elevated cytosolic Ca²⁺ (>500 nM) induces CamLD-JD engagement, triggering conformational activation. Purfalcamine exploits this allosteric plasticity: by binding the ATP pocket, it sterically hinders the CamLD-JD interaction essential for full kinase activation. Biochemical assays reveal that purfalcamine’s IC₅₀ (17 nM) is calcium-sensitive, showing reduced potency in low-Ca²⁺ environments due to incomplete CamLD displacement [5] [9]. This dual interference disrupts the calcium-induced "open" conformation required for substrate phosphorylation [6].

Kinase Activity Suppression via ATP-Competitive Binding

Purfalcamine functions as a potent ATP-competitive antagonist, with a Kᵢ value of 4.2 nM against recombinant PfCDPK1. Kinetic analyses demonstrate direct competition with ATP, increasing the apparent Kₘ for ATP without altering Vₘₐₓ. Structural modeling confirms hydrogen bonding between purfalcamine’s purine nitrogen and Val18 in PfCDPK1’s glycine-rich loop, while its fluorophenyl group occupies a hydrophobic niche adjacent to Thr145. This binding mode achieves 17–259 nM EC₅₀ against diverse P. falciparum strains (3D7, Dd2, W2), including drug-resistant isolates, without cross-reactivity against Toxoplasma gondii CDPK3 [7] [4].

Table 2: Kinase Inhibition Profile of Purfalcamine

KinaseIC₅₀ (nM)Inhibition MechanismSpecies Selectivity
PfCDPK117ATP-competitiveP. falciparum-specific
TgCDPK3>10 000No significant inhibitionConfirms target specificity
Human PKG>5 000Weak interaction294-fold selectivity margin

Disruption of Calcium Signaling Cascades in Plasmodium falciparum

PfCDPK1 regulates calcium-dependent processes essential for merozoite egress, motility, and erythrocyte invasion. Purfalcamine (EC₅₀ 230 nM) disrupts these cascades by:

  • Inhibition of Glideosome Function: Hypophosphorylation of glideosome-associated protein 45 (GAP45) at Ser103, validated via phosphoproteomics, impairs actomyosin motor assembly. This reduces merozoite motility by >80% [6] [8].
  • Dysregulation of cAMP Signaling: PfCDPK1 phosphorylates the regulatory subunit of protein kinase A (PfPKA-R) at Ser149. Purfalcamine-treated parasites show 75% reduced PfPKA-R phosphorylation, blunting cAMP-mediated microneme secretion required for host cell invasion [6].
  • Perturbation of Inner Membrane Complex (IMC): IMC proteins (IMC1g, IMC1c) exhibit phosphorylation deficits, causing aberrant schizont segmentation and incomplete merozoite formation. Phenotypic assays confirm developmental arrest at the schizont stage [6] [7].

Calcium flux analyses reveal that purfalcamine amplifies cytosolic Ca²⁺ dyshomeostasis, triggering premature activation of calcium-sensitive proteases without compensatory signaling—a lethal imbalance for the parasite [5] [9].

Properties

Product Name

Purfalcamine

IUPAC Name

[4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone

Molecular Formula

C29H33FN8O

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C29H33FN8O/c30-20-5-4-6-24(17-20)38-18-32-25-26(35-29(36-27(25)38)34-23-13-9-21(31)10-14-23)33-22-11-7-19(8-12-22)28(39)37-15-2-1-3-16-37/h4-8,11-12,17-18,21,23H,1-3,9-10,13-16,31H2,(H2,33,34,35,36)

InChI Key

KRCOMOOXOZSNAJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)NC5CCC(CC5)N)N(C=N4)C6=CC(=CC=C6)F

Solubility

Soluble in DMSO

Synonyms

Purfalcamine

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)NC5CCC(CC5)N)N(C=N4)C6=CC(=CC=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.